molecular formula C14H17NO2 B10842643 3,3-Diethyl-1-o-tolylazetidine-2,4-dione

3,3-Diethyl-1-o-tolylazetidine-2,4-dione

Cat. No. B10842643
M. Wt: 231.29 g/mol
InChI Key: QNAKQLGCEYBHNC-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-o-tolylazetidine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a four-membered azetidine ring with two carbonyl groups at positions 2 and 4, and a tolyl group attached to the nitrogen atom. The presence of the diethyl groups at position 3 adds to its distinctiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with o-toluidine in the presence of a base, followed by cyclization using a dehydrating agent. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-o-tolylazetidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The presence of the tolyl group allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted products with various functional groups attached to the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase by binding to the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to reduced activity. The compound’s structure allows it to fit into the binding cavity of the enzyme, forming stable interactions that prevent substrate access.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethylazetidine-2,4-dione: Lacks the tolyl group, resulting in different reactivity and applications.

    1-o-Tolylazetidine-2,4-dione: Lacks the diethyl groups, affecting its chemical properties and biological activity.

Uniqueness

3,3-Diethyl-1-o-tolylazetidine-2,4-dione stands out due to the combined presence of diethyl and tolyl groups, which confer unique steric and electronic properties. These features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3,3-diethyl-1-(2-methylphenyl)azetidine-2,4-dione

InChI

InChI=1S/C14H17NO2/c1-4-14(5-2)12(16)15(13(14)17)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

QNAKQLGCEYBHNC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C1=O)C2=CC=CC=C2C)CC

Origin of Product

United States

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